5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C9H9N5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(pyridin-4-yl)pyrimidine
- 4-Amino-2-(pyridin-4-yl)pyrimidine
- 5,6-Diamino-2-(pyridin-3-yl)pyrimidin-4(3H)-one
Uniqueness
5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N5O |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4,5-diamino-2-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O/c10-6-7(11)13-8(14-9(6)15)5-1-3-12-4-2-5/h1-4H,10H2,(H3,11,13,14,15) |
InChI Key |
DVTUQAXLRXGBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(C(=O)N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.